molecular formula C13H9Cl3N2O2 B4409123 3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide

3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide

Cat. No. B4409123
M. Wt: 331.6 g/mol
InChI Key: HXLMXRCXGRFDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide, also known as AG-490, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to a class of molecules called tyrosine kinase inhibitors, which are known to play a crucial role in regulating cell signaling pathways. In

Mechanism of Action

3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide exerts its therapeutic effects by blocking the activity of tyrosine kinases, which are enzymes that play a crucial role in regulating cell signaling pathways. Tyrosine kinases are known to be overexpressed in many diseases, including cancer, autoimmune disorders, and cardiovascular diseases. By blocking the activity of tyrosine kinases, this compound inhibits the growth and proliferation of cancer cells, inhibits the production of pro-inflammatory cytokines, and inhibits the proliferation of vascular smooth muscle cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of tyrosine kinase activity, inhibition of cell growth and proliferation, inhibition of pro-inflammatory cytokine production, and inhibition of vascular smooth muscle cell proliferation. These effects are mediated by the ability of this compound to block the activity of tyrosine kinases, which are known to play a crucial role in regulating cell signaling pathways.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide has several advantages for lab experiments, including its ability to selectively inhibit the activity of tyrosine kinases, its well-defined mechanism of action, and its ability to inhibit the growth and proliferation of cancer cells, autoimmune disorders, and cardiovascular diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity to normal cells, its potential to interact with other drugs, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide, including the development of more selective tyrosine kinase inhibitors, the identification of new disease targets for this compound, and the development of new formulations of this compound with improved solubility and bioavailability. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic effects and reduce potential toxicity. Overall, this compound has shown great promise as a potential therapeutic agent for the treatment of a variety of diseases, and further research is needed to fully explore its potential.

Scientific Research Applications

3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic properties in a variety of diseases, including cancer, autoimmune disorders, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of tyrosine kinases, which are known to play a crucial role in cancer cell signaling pathways. In autoimmune disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a crucial role in the pathogenesis of autoimmune diseases. In cardiovascular diseases, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which are known to play a crucial role in the development of atherosclerosis.

properties

IUPAC Name

3,5-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O2/c1-20-12-9(4-8(15)5-10(12)16)13(19)18-11-3-2-7(14)6-17-11/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLMXRCXGRFDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.